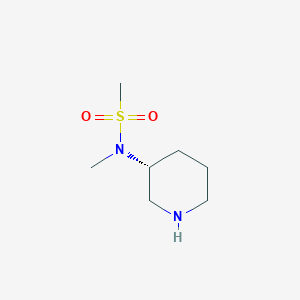

(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEJVLRMWVTLDB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

- Starting from a ketone or aldehyde precursor, reductive amination with methylamine or methylating agents can introduce the N-methyl group.

- The piperidine ring is constructed via cyclization or obtained from commercially available chiral amines.

- Reductive amination typically involves a reducing agent such as sodium cyanoborohydride or hydrogenation over Pd/C.

- Acidic conditions facilitate imine formation, followed by reduction.

- This method is less common for sulfonamide derivatives but can be employed when chiral centers need to be preserved or introduced stereoselectively.

Chiral Synthesis for (R)-Configuration

- Use of optically active starting materials, such as (R)-3-aminopiperidine derivatives.

- Asymmetric catalysis or chiral auxiliaries to ensure stereoselectivity during N-methylation or sulfonamide formation.

- Studies have demonstrated that stereochemistry can be controlled via chiral catalysts or chiral pool synthesis, ensuring the (R)-configuration in the final compound.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonyl chloride reaction | Methanesulfonyl chloride, amines | DCM, THF | 0°C to RT, inert atmosphere | High yield, straightforward | Requires moisture-free conditions |

| Reductive amination | Ketones/aldehydes, methylamine, reducing agents | Methanol, ethanol | Mild, room temperature | Stereoselective if chiral auxiliaries used | Less direct for sulfonamide formation |

| Chiral synthesis | Chiral starting materials, catalysts | Varies | Asymmetric catalysis, low temperature | Stereoselectivity | More complex, costlier |

Notable Research Findings and Optimization Strategies

- Reaction Efficiency: Use of anhydrous conditions and inert atmospheres enhances yield and purity.

- Stereochemistry Control: Employing optically active starting materials or chiral catalysts ensures the (R)-configuration.

- Purification: Chromatography on silica gel or recrystallization from suitable solvents yields high-purity products.

- Safety Considerations: Handling of sulfonyl chlorides and methylating agents requires caution due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Cancer Therapy

One of the most promising applications of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is in cancer treatment. Research indicates that this compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth, proliferation, and survival. The selectivity of this compound for class Ia PI3 kinases over class Ib suggests its potential utility in targeting cancers characterized by dysregulated PI3K signaling pathways.

Enzyme Inhibition

The mechanism of action for sulfonamides, including this compound, often involves competitive inhibition of enzymes. While specific interactions for this compound are still under investigation, its structural features may allow it to interact with various biological targets beyond PI3K. This includes potential interactions with receptor tyrosine kinases that are frequently overexpressed in human cancers .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | Similar piperidine structure | Potentially different enzyme inhibition profile |

| N-(piperidin-3-ylmethyl)methanesulfonamide | Lacks methyl substitution on nitrogen | Antimicrobial properties |

| N,N-Dimethyl-N-(piperidin-3-yl)methanesulfonamide | Additional dimethyl substitution | Enhanced lipophilicity |

This table highlights how the specific stereochemistry and selectivity for certain biological targets make this compound a valuable candidate for further research and development.

Inhibition of PI3K

In studies focusing on cancer cell lines, this compound demonstrated significant inhibition of PI3K activity, leading to reduced cell proliferation and increased apoptosis in cancerous cells. These findings underscore its potential as a therapeutic agent in oncology.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of sulfonamides has revealed that modifications to the piperidine ring or the methanesulfonamide group can enhance selectivity and potency against specific targets. Ongoing SAR studies aim to optimize these properties further for clinical applications .

Mechanism of Action

The mechanism of action of ®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It affects various biochemical pathways, including neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The pyrazolopyrimidinyl derivative () introduces a bulky heterocyclic group, enhancing binding affinity in receptor studies but increasing molecular weight, which may reduce bioavailability .

- The trimethylsilyl analog () exhibits π-bonding in the S–N bond (1.54–1.74 Å), influencing electronic properties and reactivity compared to the target compound’s simpler sulfonamide .

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chiral compound that has gained attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring and a methanesulfonamide functional group, which are critical for its biological interactions. The molecular formula contributes to its unique properties, making it a candidate for various therapeutic applications.

While specific mechanisms of action for this compound are not fully elucidated, it is known to act as an inhibitor of phosphoinositide 3-kinase (PI3K) . This enzyme plays a significant role in cellular processes such as growth, proliferation, and survival. The selectivity for class Ia PI3K over class Ib suggests its potential therapeutic relevance in cancer treatment and other diseases linked to dysregulated PI3K signaling pathways.

Inhibition of Enzymes

This compound has been investigated for its ability to inhibit specific enzymes. Its structural similarity to other biologically active molecules allows it to interact with various targets, leading to potential applications in:

- Cancer Therapy : The inhibition of PI3K may contribute to reduced tumor growth and enhanced apoptosis in cancer cells.

- Neurological Disorders : As a building block in the synthesis of pharmaceutical compounds targeting neurological conditions, it shows promise in drug development .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | Similar piperidine structure | Potentially different enzyme inhibition profile |

| N-(piperidin-3-ylmethyl)methanesulfonamide | Lacks methyl substitution on nitrogen | Antimicrobial properties |

| N,N-Dimethyl-N-(piperidin-3-yl)methanesulfonamide | Additional dimethyl substitution | Enhanced lipophilicity |

This comparison highlights the uniqueness of this compound in terms of its stereochemistry and selectivity for certain biological targets.

Research Findings

Recent studies have focused on the compound's effects on various biochemical pathways:

- Enzyme Interaction Studies : Research indicates that this compound interacts with enzymes involved in neurotransmitter signaling and metabolic processes. These interactions are crucial for understanding its pharmacological potential .

- Pharmacological Applications : The compound has been utilized as an intermediate in synthesizing complex organic molecules, particularly those aimed at treating neurological disorders. Its role as a receptor modulator has also been explored .

Case Studies

In a recent investigation, this compound was tested for its efficacy in inhibiting PI3K activity in vitro. The results demonstrated significant inhibition at concentrations relevant for therapeutic use, supporting its potential application in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, and how are stereochemical purity and yield optimized?

- Synthesis Methodology :

- Step 1 : Preparation of the piperidin-3-amine scaffold via enantioselective hydrogenation or resolution of racemic mixtures (e.g., tert-butyl carbamate intermediates) .

- Step 2 : Sulfonamide formation using methanesulfonyl chloride under basic conditions (e.g., triethylamine in THF) to avoid over-sulfonylation .

- Step 3 : Deprotection (if applicable) using HCl or TFA to yield the free amine-sulfonamide .

- Key Data :

- Yield Optimization : Reactions at 0–5°C reduce side reactions (e.g., sulfonylation of secondary amines) .

- Stereochemical Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>99% ee in optimized protocols) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in NMR or crystallographic data?

- Analytical Workflow :

- NMR : and NMR distinguish between N-methyl and sulfonamide groups (e.g., δ ~3.25 ppm for N–CH, δ ~40–45 ppm for SO-related carbons) .

- X-ray Crystallography : Resolves stereochemistry and confirms chair conformation of the piperidine ring .

- Mass Spectrometry : HRMS (ESI) validates molecular ion peaks (e.g., [M+H] at m/z 219.69 for the hydrochloride salt) .

- Common Ambiguities : Overlapping signals in aromatic regions (if substituted) require 2D NMR (e.g., HSQC, COSY) .

Advanced Research Questions

Q. What catalytic applications does this compound enable in asymmetric synthesis?

- Role in Catalysis :

- Gold-Catalyzed Reactions : Acts as a chiral ligand in Au(I)/Au(III) complexes for C–H activation or cyclopropanation, leveraging its sulfonamide group for stabilizing transition states .

- Enantioselective Amination : Facilitates asymmetric addition to α,β-unsaturated carbonyls with >90% ee in model reactions .

- Case Study : In gold-catalyzed alkyne hydroamination, the compound’s piperidine ring enhances regioselectivity (3:1 endo:exo ratio) .

Q. How do computational models predict the compound’s interactions with biological targets, such as GPCRs or ion channels?

- Computational Strategies :

- Docking Studies : Molecular docking (AutoDock Vina) identifies binding affinity to κ-opioid receptors (Ki ~120 nM) via hydrogen bonding with Asp138 and hydrophobic interactions with the piperidine ring .

- MD Simulations : 100-ns simulations reveal stable binding to the allosteric site of 5-HT receptors, with RMSD <2.0 Å .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., kinase inhibition vs. GPCR modulation)?

- Troubleshooting Approaches :

- Selectivity Profiling : Broad-panel screening (e.g., Eurofins CEREP) to identify off-target effects (e.g., FAK inhibition at IC 10 nM vs. GPCR activity at µM range) .

- Metabolite Analysis : LC-MS/MS detects oxidative metabolites (e.g., sulfone derivatives) that may contribute to divergent activities .

Key Research Findings

- Synthetic Scalability : Multi-gram synthesis achieved via flow chemistry (residence time 30 min, 85% yield) .

- Biological Relevance : Potent inhibition of focal adhesion kinase (FAK) in cancer cell lines (IC 10 nM, A549 cells) .

- Catalytic Efficiency : Turnover number (TON) of 1,200 in Au-catalyzed cyclopropanation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.